The synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be achieved through several methods, typically involving the reaction of isopropylamine with 1-methylpyrrolidine-2-carboxaldehyde followed by reduction to form the corresponding alcohol.
The molecular structure of 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be described using various structural representations:
2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol may participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with biological targets such as receptors or enzymes:
Research indicates that compounds with similar structures can exhibit neuroprotective effects or influence neurotransmitter levels, suggesting potential therapeutic applications.
The potential applications of 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol span various fields:
The strategic integration of pyrrolidine and ethanolamine fragments evolved from mid-20th-century investigations into neurotransmitter analogues. Early work focused on simplified ethanolamine derivatives like 2-(Ethyl-isopropyl-amino)-ethanol (PubChem CID: 22218487), which demonstrated modest bioactivity but lacked three-dimensional complexity [7]. Concurrently, naturally occurring pyrrolidines (e.g., nicotine, hygrine) revealed the pharmacophoric significance of this heterocycle. The fusion of these motifs emerged in the 1980s–1990s alongside advances in asymmetric synthesis, enabling precise stereocontrol at the pyrrolidine C2 and C3 positions [10]. This period witnessed the clinical introduction of pyrrolidine-containing antibiotics like meropenem (FDA-approved 1996) and ertapenem (2001), validating the scaffold’s biological relevance [6].
A transformative milestone arrived with the development of stereoselective reductive amination and ring-closure methodologies, as exemplified in patent literature (e.g., WO2019016745A1). These processes enabled efficient coupling of N-methylpyrrolidine precursors with isopropylamino-ethanol units, yielding target compounds with defined stereochemistry critical for pharmacological activity [5]. The commercial availability of enantiopure building blocks like (R)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS# 60307-26-8) further accelerated exploration of this chemical space [8]. By the 2010s, pyrrolidine-ethanolamine hybrids were established as versatile intermediates for kinase inhibitors and neuromodulators, leveraging their dual capacity for target engagement via the protonable tertiary amine and directional hydrogen bonding from the ethanol hydroxyl.
Table 2: Historical Development of Pyrrolidine-Ethanolamine Hybrids in Pharma
Time Period | Key Development | Impact |
---|---|---|
1980s-1990s | Introduction of pyrrolidine-based β-lactam antibiotics (e.g., meropenem) | Validated pyrrolidine’s role in enhancing pharmacokinetics and target binding |
Late 1990s | Commercial availability of chiral pyrrolidine building blocks (e.g., (R)-2-(1-Methylpyrrolidin-2-yl)ethanol) | Enabled stereocontrolled synthesis of complex hybrids |
2000-2010 | Advances in asymmetric reductive amination techniques | Facilitated coupling of ethanolamine arms to pyrrolidine cores with chiral fidelity |
2010-Present | Application in kinase inhibitors (e.g., JAK inhibitors like upadacitinib intermediates) | Demonstrated scaffold versatility beyond antimicrobial activity |
Stereochemistry serves as a decisive factor in the pharmacological profile of pyrrolidine-ethanolamine derivatives. The target compound 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol exhibits distinct isomeric forms due to its chiral center(s), as evidenced by Fluorochem’s separate listings for isomers (F082528 and F082529) with unique stereodescriptors ( [1] [2]). The absolute configuration at the pyrrolidine-methylene linkage critically influences molecular conformation through steric constraints and directional bonding preferences. For instance:
Synthetic methodologies have evolved to address these stereochemical demands. Asymmetric hydrogenation (e.g., using chiral Ru/BINAP catalysts) enables access to enantiopure pyrrolidine intermediates [5]. Diastereoselective alkylation techniques, such as those leveraging Evans auxiliaries or cinchonidine-mediated aldol reactions, allow precise installation of the isopropylamino-ethanol moiety with >98% ee [10]. The resulting stereodivergent libraries enable systematic exploration of stereochemical influences on parameters like:
The pyrrolidine ring’s puckering adaptability further amplifies stereochemical effects. Ring conformation (C2- or C3-endo) modulates the projection vector of the ethanolamine side chain by 1.5–3.0 Å, dramatically altering engagement with residues in enzymatic binding sites [9]. This dynamic behavior underpins the scaffold’s utility in targeting structurally diverse proteins, from bacterial penicillin-binding proteins (PBPs) to human kinases.
Table 3: Stereochemical Impact on Physicochemical and Bioactive Properties
Stereochemical Feature | Structural Consequence | Biological Implication |
---|---|---|
C2 Stereocenter Configuration ((R) vs (S)) | Alters torsional angle N1-C2-C1'-N2 by 60–80° | Differential GPCR activation (e.g., 100-fold selectivity in adrenergic subtypes) |
Pyrrolidine Regioisomerism (2-ylmethyl vs 3-ylmethyl) | Changes distance between ethanolamine O and pyrrolidine N by 2.3 Å | Modulates ion-pairing with aspartate residues in catalytic sites |
Ring Puckering Equilibrium (C2-endo vs C3-endo) | Shifts ethanolamine vector position by 1.5–3.0 Å | Affects membrane penetration kinetics (Papp differences > 5 × 10⁻⁶ cm/s) |
The strategic incorporation of stereochemical complexity in these derivatives exemplifies modern medicinal chemistry’s paradigm: leveraging three-dimensional molecular diversity to achieve precise target modulation. Future development will likely exploit advanced computational methods (e.g., quantum mechanics/molecular mechanics (QM/MM) simulations) to predict optimal stereochemistry for novel targets, further solidifying ethanolamine-pyrrolidine hybrids as indispensable scaffolds in rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: